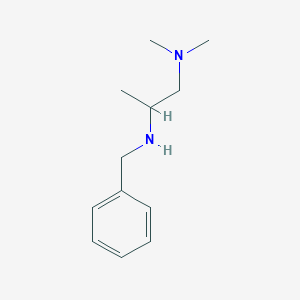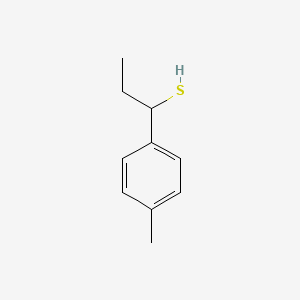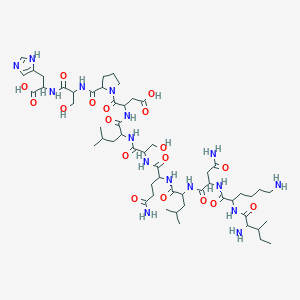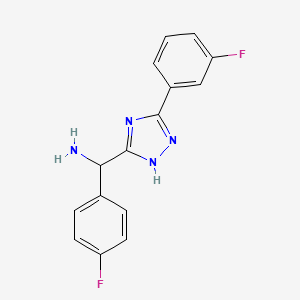![molecular formula C18H22N2O5 B12117118 6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine is a complex organic compound with the molecular formula C18H20O5. This compound is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern. It is primarily used in research and has various applications in chemistry and biology .
Méthodes De Préparation
The synthesis of 6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine typically involves the reaction of dibenzo-15-crown-5 with potassium halides in acetonitrile. The reaction is carried out by mixing solutions of dibenzo-15-crown-5 and potassium salt in a 1:10 molar ratio and stirring the solution for 24 hours
Analyse Des Réactions Chimiques
6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the hydrogen atoms in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.
Industry: Its unique structure makes it a candidate for use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with various biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds to 6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine include:
2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine: This compound has a similar structure but includes bromine atoms, which can alter its chemical properties.
6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine: Another structurally similar compound, differing in the arrangement of oxygen atoms and the presence of additional hydrogen atoms.
Propriétés
Formule moléculaire |
C18H22N2O5 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diamine |
InChI |
InChI=1S/C18H22N2O5/c19-13-1-3-15-17(11-13)24-7-5-21-6-8-25-18-12-14(20)2-4-16(18)23-10-9-22-15/h1-4,11-12H,5-10,19-20H2 |
Clé InChI |
IOMSXUQWYJEBET-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC(=C2)N)OCCOC3=C(C=C(C=C3)N)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)

![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)


![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)



![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)

